2-fluoro-N-(pyridin-4-yl)benzamide
Description
Contextualization of Benzamide (B126) Derivatives in Contemporary Research
Benzamide derivatives are a well-established and highly versatile class of compounds in medicinal chemistry. Their inherent structural features allow them to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological macromolecules. This has led to the development of benzamide-containing drugs with a wide array of therapeutic applications.
Historically, substituted benzamides have been recognized for their dopamine (B1211576) receptor antagonist activity, leading to their use in treating gastrointestinal disorders and as antiemetics. nih.gov More recently, research has expanded to explore their potential as anticancer agents, with some derivatives showing efficacy as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors. nanobioletters.comsigmaaldrich.com Furthermore, benzamide scaffolds have been investigated for their neuroprotective effects, particularly as inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.govnih.gov Their utility also extends to antimicrobial and anti-inflammatory applications, highlighting the broad biological potential of this chemical class. preprints.org
Rationale for Investigating Pyridin-4-yl-substituted Benzamide Scaffolds
The pyridine (B92270) ring is a common heterocyclic motif in pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its capacity to improve the aqueous solubility of a molecule. The pyridin-4-yl substitution, in particular, has been a key feature in the design of various biologically active compounds.
Overview of Research Trajectories for Novel Small Molecules in Drug Discovery
The journey of a novel small molecule from initial concept to a potential therapeutic agent follows a well-defined, albeit complex, trajectory. The initial phase often involves the identification of a promising chemical scaffold, like the 2-fluoro-N-(pyridin-4-yl)benzamide structure, which may be derived from existing knowledge of pharmacologically active classes or through high-throughput screening of compound libraries.
Once a lead compound is identified, the process of lead optimization begins. This iterative cycle involves the synthesis of analogues and their evaluation in a battery of in vitro and in vivo assays. The goal is to enhance the desired biological activity, improve pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion - ADME), and minimize off-target effects and toxicity. For a compound like this compound, this would involve synthesizing related molecules with different substitution patterns on either the benzoyl or the pyridinyl ring and assessing how these changes impact its biological profile.
Significance of Fluorine Substitution in Medicinal Chemistry Scaffolds
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have profound effects on a compound's biological behavior. researchgate.netmdpi.com
Strategically placing a fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism. smolecule.com This can lead to a longer half-life and improved bioavailability of the drug. Fluorine substitution can also modulate the acidity (pKa) of nearby functional groups, which can influence a molecule's solubility and ability to cross cell membranes. researchgate.net Furthermore, the electronegativity of fluorine can alter the electronic nature of the aromatic ring, potentially leading to stronger interactions with the target protein and thus increased potency. mdpi.com The use of the 18F isotope is also of significant importance for positron emission tomography (PET) imaging in both preclinical and clinical research. researchgate.net
Research Hypotheses and Objectives for this compound
Given the known biological activities of benzamide and pyridinyl derivatives, and the advantageous properties conferred by fluorine substitution, several research hypotheses can be formulated for this compound.
Hypotheses:
The presence of the 2-fluoro-benzamide moiety may confer inhibitory activity against specific enzymes, such as kinases or deacetylases, based on the known activities of similar structures.
The pyridin-4-yl group could enhance the compound's solubility and allow for key interactions within a biological target, potentially leading to potent and selective activity.
The fluorine atom at the 2-position of the benzoyl ring may improve the metabolic stability and cell permeability of the compound compared to its non-fluorinated counterpart.
Objectives:
To synthesize and characterize this compound.
To perform in vitro screening against a panel of biologically relevant targets, such as kinases, deacetylases, and other enzymes implicated in disease.
To evaluate the physicochemical properties of the compound, including its solubility and lipophilicity.
To assess the metabolic stability of the compound in liver microsomes.
Based on initial findings, to explore the structure-activity relationship (SAR) by synthesizing and testing related analogues.
While extensive research on the specific biological activities of this compound is not yet widely published, its structural components suggest it is a compound with considerable potential for investigation in drug discovery programs.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113204-23-2 | Sigma-Aldrich sigmaaldrich.com |
| Molecular Formula | C₁₂H₉FN₂O | Sigma-Aldrich sigmaaldrich.com |
| Molecular Weight | 216.21 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Predicted to have some aqueous solubility due to the pyridine nitrogen | Inferred |
Table 2: Summary of Biological Activities of Structurally Related Compounds
| Compound Class | Example Biological Activity | Reference |
| Substituted Benzamides | Tubulin Polymerization Inhibition, HDAC Inhibition | nanobioletters.comsigmaaldrich.com |
| Substituted Benzamides | Butyrylcholinesterase Inhibition | nih.gov |
| Substituted Benzamides | Dopamine Receptor Antagonism | nih.gov |
| Pyridinyl-substituted compounds | Kinase Inhibition | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRRKJCQVVVOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 2 Fluoro N Pyridin 4 Yl Benzamide
Retrosynthetic Analysis of 2-fluoro-N-(pyridin-4-yl)benzamide
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by identifying key bond disconnections and revealing the precursor molecules.
Key Synthetic Disconnections
The most logical disconnection in the retrosynthesis of this compound is the amide bond (C-N bond). This disconnection is based on the reliability and vast number of established methods for forming amide bonds. This strategic break simplifies the target molecule into two readily accessible or synthetically feasible precursors.
Precursor Identification
Following the amide bond disconnection, the two primary precursors for the synthesis of this compound are identified as:
2-fluorobenzoic acid : This molecule provides the fluorinated benzoyl moiety. It is a commercially available reagent. Its synthesis can be achieved through methods such as the diazotization of anthranilic acid in the presence of a fluoride (B91410) source. chemicalbook.com
4-aminopyridine (B3432731) : This precursor supplies the pyridin-4-yl-amine portion of the target molecule. It is also a commercially available compound. The synthesis of 4-aminopyridine can be accomplished through various methods, including the reduction of 4-nitropyridine-N-oxide. semanticscholar.org
Development and Optimization of Synthetic Routes for this compound
The core of the synthesis of this compound lies in the efficient formation of the amide bond between 2-fluorobenzoic acid and 4-aminopyridine. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary.
Amidation Reactions and Coupling Reagents
The amidation reaction can be achieved by converting the carboxylic acid into a more reactive species. This can be done by first converting it to an acyl chloride or by using a variety of coupling reagents that generate a highly activated ester in situ. fishersci.co.uk The choice of coupling reagent is crucial for optimizing the reaction yield and purity of the final product. hepatochem.com
Several classes of coupling reagents are available, each with its own mechanism and advantages:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukwikipedia.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can minimize side reactions and racemization. peptide.comnih.gov
Phosphonium Salts : Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. hepatochem.com They react with the carboxylate to form an acyloxyphosphonium salt, which is a potent acylating agent. nih.govacs.org
Aminium/Uronium Salts : Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, known for fast reaction times and high yields. hepatochem.comsigmaaldrich.commychemblog.com They generate highly reactive activated esters. fishersci.co.uk
Below is an interactive data table comparing various coupling reagents that can be employed for the synthesis of this compound.
| Coupling Reagent | Class | Mechanism of Action | Advantages | Potential Disadvantages |
| DCC | Carbodiimide | Forms an O-acylisourea intermediate. wikipedia.orgkhanacademy.org | Inexpensive. | By-product (dicyclohexylurea) can be difficult to remove; potential for side reactions. peptide.comwikipedia.org |
| EDC | Carbodiimide | Forms a water-soluble O-acylisourea intermediate. nih.gov | Water-soluble by-product allows for easy workup. peptide.com | Can be less effective for difficult couplings without additives. |
| BOP | Phosphonium Salt | Forms an acyloxyphosphonium salt. hepatochem.comresearchgate.net | High reactivity. | By-product (HMPA) is carcinogenic. |
| PyBOP | Phosphonium Salt | Forms an acyloxyphosphonium salt. hepatochem.com | High efficiency, less hazardous by-products than BOP. peptide.com | More expensive than carbodiimides. |
| HATU | Aminium/Uronium Salt | Forms a highly reactive HOAt ester. mychemblog.comyoutube.com | Very high efficiency, fast reaction times, suitable for sterically hindered substrates. hepatochem.comsigmaaldrich.com | Higher cost. |
| HBTU | Aminium/Uronium Salt | Forms an HOBt ester. sigmaaldrich.com | High efficiency and widely used. | Can cause side reactions with certain amino acids if not used correctly. |
Fluorination Strategies
The introduction of the fluorine atom onto the benzamide (B126) scaffold can be approached in two primary ways:
Use of a Pre-fluorinated Precursor : The most straightforward approach involves starting with 2-fluorobenzoic acid. This precursor is commercially available and can be synthesized through methods like the Balz-Schiemann reaction of anthranilic acid or nucleophilic fluorination of substituted precursors. chemicalbook.comarkat-usa.orgumn.edu This strategy ensures the fluorine atom is in the correct position from the outset.
Late-Stage Fluorination : An alternative is to perform the fluorination reaction on a pre-formed N-(pyridin-4-yl)benzamide scaffold. This can be achieved through:
Electrophilic Fluorination : This involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used. wikipedia.orgnih.gov The directing effects of the amide group would need to be considered to achieve the desired regioselectivity.
Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group (e.g., nitro or chloro) is present at the ortho position of the benzamide, it can be displaced by a nucleophilic fluoride source, such as potassium fluoride or cesium fluoride. nih.govrsc.orgmasterorganicchemistry.combeilstein-journals.org The reaction is facilitated by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
Protecting Group Chemistry in Synthesis
The need for protecting groups in the synthesis of this compound depends on the chosen synthetic route and reaction conditions.
Amine Protection : The exocyclic amino group of 4-aminopyridine is generally more nucleophilic than the pyridine (B92270) ring nitrogen. In a direct amidation with an activated carboxylic acid, the reaction is expected to occur selectively at the amino group. However, under certain conditions, protection of the amino group might be considered to prevent side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.
Pyridine Nitrogen : The pyridine nitrogen is less nucleophilic and less basic than the exocyclic amine, and it is generally not expected to interfere with the acylation reaction. strategian.comnih.govacs.org Therefore, protection of the pyridine nitrogen is typically not required for this synthesis.
Purification Techniques for the Compound
The purification of this compound, a crucial step to ensure the integrity and purity of the final product, typically employs standard laboratory techniques. While specific, detailed protocols for this exact compound are not extensively documented in publicly available literature, general methods for the purification of N-aryl benzamides are well-established and applicable.
Commonly, after synthesis, the crude product is subjected to column chromatography . This technique separates the desired compound from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase, typically silica (B1680970) gel. The choice of eluent (mobile phase) is critical and is usually a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation.
Following chromatographic purification, recrystallization is often employed to obtain a highly pure crystalline solid. This involves dissolving the compound in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The selection of the recrystallization solvent is determined by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room temperature or below.
In some instances, particularly for closely related compounds, a combination of these techniques is necessary to achieve the desired level of purity. For example, in the synthesis of N-(pyridin-2-yl)-benzamide derivatives, products are often purified by column chromatography. mdpi.com The purity of the final compound is then typically confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Design and Synthesis of Analogs and Derivatives of this compound
The design and synthesis of analogs and derivatives of this compound are driven by the desire to modulate its physicochemical properties and biological activities. These modifications can be systematically introduced at various positions on the parent molecule.
The benzamide ring offers multiple positions for substitution, allowing for a systematic investigation of electronic and steric effects. The introduction of different functional groups on the phenyl ring can significantly influence the compound's properties. For instance, studies on related benzamide structures have shown that the position and nature of substituents can affect crystal packing and intermolecular interactions. nih.gov
The fluorine atom at the 2-position of the benzamide ring in the parent compound is known to influence the conformation and electronic properties of the molecule. The synthesis of analogs with alternative substituents at this position, or additional substituents at other positions (3, 4, 5, or 6), can be achieved through the use of appropriately substituted benzoic acid starting materials. For example, the reaction of a substituted benzoyl chloride with 4-aminopyridine would yield the corresponding substituted N-(pyridin-4-yl)benzamide derivative.
A variety of substituents can be explored, as demonstrated in the synthesis of other benzamide libraries. These can range from simple alkyl and alkoxy groups to halogens, nitro groups, and cyano groups, each imparting unique electronic and steric characteristics to the molecule.
The pyridin-4-yl moiety is another key site for chemical modification. The nitrogen atom in the pyridine ring can be quaternized to form pyridinium (B92312) salts, which can alter solubility and introduce a positive charge. Furthermore, substituents can be introduced onto the carbon atoms of the pyridine ring.
The synthesis of such analogs would typically involve starting with a substituted 4-aminopyridine. For example, reacting 2-fluorobenzoyl chloride with a 2-substituted or 3-substituted 4-aminopyridine would yield the corresponding modified derivative. The synthesis of various substituted N-(pyridin-2-yl)-benzamide analogs has been reported, demonstrating the feasibility of such modifications on the pyridine ring. mdpi.com
The introduction of chiral centers into the structure of this compound can lead to stereoisomers (enantiomers or diastereomers) which may exhibit different biological activities and properties. A chiral center can be introduced by incorporating a chiral substituent on either the benzamide or the pyridin-4-yl ring.
Pro-moieties, or prodrug functionalities, can be incorporated into the structure of this compound to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These moieties are designed to be cleaved in vivo to release the active parent compound.
Common pro-moieties include esters, carbonates, and phosphates, which can be attached to a suitable functional group on the molecule. For example, if a hydroxyl group were introduced onto either the benzamide or pyridine ring of an analog, it could be derivatized into an ester or phosphate (B84403) prodrug. While no specific prodrugs of this compound have been reported, the strategies for prodrug design are widely applicable in medicinal chemistry.
Stereoselective Synthesis Approaches for Analog Development
The development of stereoselective synthesis methods is crucial for accessing enantiomerically pure chiral analogs of this compound. Such methods aim to control the formation of new stereocenters during a chemical reaction.
If a chiral center is to be introduced, several strategies can be employed. The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed.
Another powerful approach is catalysis-based stereoselective synthesis. This can involve the use of chiral catalysts, such as enzymes or chiral metal complexes, to favor the formation of one stereoisomer over another. For instance, a stereoselective reduction of a ketone or a stereoselective alkylation could be employed to introduce a chiral center into a precursor molecule. While specific applications of these methods to the synthesis of this compound analogs are not documented, these general principles of asymmetric synthesis would be the foundation for such endeavors.
Scale-Up Considerations for Laboratory Synthesis
The transition of the synthesis of this compound from a small-scale laboratory procedure to a larger, preparative scale introduces a series of challenges that are not always apparent at the bench level. Successful scale-up requires careful consideration of various physical and chemical parameters to ensure safety, efficiency, and reproducibility. Key areas of focus include thermoregulation, mass transfer, and purification strategies, all of which are significantly impacted by the increase in reaction volume.
A critical aspect of scaling up exothermic reactions, such as the amide bond formation likely involved in the synthesis of this compound, is managing heat generation. acs.orgfauske.com The ratio of surface area to volume decreases as the reactor size increases, which diminishes the efficiency of heat dissipation. acs.org This can lead to a rapid temperature increase, potentially causing thermal runaway, solvent vaporization, and the formation of impurities. acs.org To mitigate these risks, controlled, slow addition of the more reactive reagent is recommended over simply pre-cooling the reaction mixture. acs.org Monitoring the reaction's heat generation allows for the adjustment of addition rates to stay within the cooling capacity of the larger vessel. fauske.com
Effective mixing is also paramount to ensure homogeneity and consistent reaction kinetics. mt.com Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and a decrease in both yield and purity. mt.comamarequip.com The choice of stirrer design, agitation speed, and even the positioning of the feed tube can significantly influence mixing efficiency and, consequently, the reaction outcome. mt.com As the scale increases, the power required for effective stirring also increases, and what works in a small flask may be insufficient in a larger reactor. researchgate.net
Purification of the final product also presents new challenges at a larger scale. Methods that are convenient at the gram-scale, such as column chromatography, can become cumbersome and resource-intensive when dealing with kilograms of material. researchgate.net Therefore, alternative purification strategies must be considered. For pyridine-containing compounds, purification can sometimes be complicated. One approach involves an alkali treatment followed by distillation. google.comgoogle.com Another method is to wash the organic solution of the product with an acidic aqueous solution to remove basic impurities, followed by washes with a basic solution and brine. researchgate.net Crystallization is often a more scalable and economical method for purifying solid products like this compound. The selection of an appropriate solvent system is crucial for achieving high purity and yield.
The following data tables illustrate hypothetical scenarios and key parameters that need to be considered during the scale-up of the synthesis of this compound.
Table 1: Impact of Reagent Addition Rate on Reaction Temperature and Yield
| Scale (moles) | Addition Time (hours) | Maximum Temperature (°C) | Yield (%) | Purity (%) |
| 0.1 | 0.5 | 35 | 92 | 98 |
| 1.0 | 0.5 | 65 | 75 | 85 |
| 1.0 | 2.0 | 40 | 90 | 97 |
| 5.0 | 2.0 | 75 | 68 | 80 |
| 5.0 | 8.0 | 45 | 88 | 96 |
This table illustrates the importance of controlling the addition rate of a reactant in an exothermic reaction. A faster addition at a larger scale leads to a significant temperature increase, resulting in lower yield and purity.
Table 2: Effect of Agitation Speed on Product Purity
| Scale (Liters) | Agitation Speed (RPM) | Reaction Time (hours) | Purity (%) |
| 1 | 200 | 4 | 98 |
| 10 | 200 | 4 | 91 |
| 10 | 400 | 4 | 97 |
| 50 | 200 | 6 | 85 |
| 50 | 500 | 4 | 96 |
This table demonstrates how insufficient mixing at a larger scale can negatively impact product purity. Increasing the agitation speed can improve homogeneity and lead to a cleaner reaction profile.
Table 3: Comparison of Purification Methods at Different Scales
| Scale (grams) | Purification Method | Time (hours) | Solvent Volume (L) | Recovered Purity (%) |
| 10 | Column Chromatography | 4 | 2 | 99 |
| 100 | Column Chromatography | 24 | 20 | 99 |
| 100 | Recrystallization | 6 | 5 | 98 |
| 1000 | Recrystallization | 12 | 45 | 98 |
This table highlights the scalability issues with column chromatography compared to recrystallization for larger quantities of product.
Biological Evaluation and Mechanism of Action Studies of 2 Fluoro N Pyridin 4 Yl Benzamide
Target Identification and Validation Strategies
The initial and most critical step in the development of a new therapeutic agent is the identification and validation of its biological target. This process confirms that the modulation of a specific target, such as a protein or enzyme, by the compound is responsible for the observed physiological effects.
Affinity Chromatography and Pull-Down Assays
Affinity chromatography is a powerful technique used to isolate and identify the specific binding partners of a compound from a complex biological mixture, such as a cell lysate. In a typical workflow, 2-fluoro-N-(pyridin-4-yl)benzamide would be immobilized on a solid support or matrix. This "baited" matrix is then incubated with the biological sample. Proteins that bind to the compound are retained on the matrix while others are washed away. The bound proteins are then eluted and identified, often using mass spectrometry.
Pull-down assays are a similar, smaller-scale version of this approach, often used to confirm interactions discovered through other methods. These assays are instrumental in narrowing down the list of potential targets for a new compound.
Proteomics-Based Target Deconvolution
Quantitative proteomics offers a broader, unbiased approach to identifying a compound's target. This method involves treating cells or tissues with this compound and comparing the protein expression levels to an untreated control group. Changes in the abundance or post-translational modifications of specific proteins in the presence of the compound can indicate a direct or indirect interaction. This approach provides a global view of the cellular response to the compound, offering clues to its mechanism of action.
Genetic Knockout/Knockdown Studies for Target Validation
Once a potential target has been identified, its role in the compound's activity must be validated. Genetic techniques such as CRISPR-Cas9 (knockout) or RNA interference (knockdown) are used to reduce or eliminate the expression of the target protein in a cellular or animal model. If the biological effects of this compound are diminished or absent in these modified systems, it provides strong evidence that the identified protein is indeed the relevant target.
Chemical Proteomics Approaches
Chemical proteomics combines chemical probes with proteomic techniques to identify and characterize protein targets. A common strategy involves synthesizing a derivative of this compound that includes a reactive group and a reporter tag. This probe can then be used to covalently label its binding partners in a biological system. The tagged proteins can then be isolated and identified, providing direct evidence of a physical interaction between the compound and its target.
In Vitro Biochemical Characterization of Target Interactions
Following the successful identification and validation of a molecular target, the next step is to characterize the interaction between the compound and the target in a controlled, in vitro setting.
Enzyme Kinetics and Inhibition Mechanisms
If the identified target of this compound is an enzyme, a series of kinetic assays would be performed to understand how the compound affects the enzyme's activity. These studies determine key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.
Further kinetic experiments would elucidate the mechanism of inhibition. By measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations, researchers can determine if the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This information is crucial for understanding how the compound interacts with the enzyme and for guiding further drug development efforts.
Below is a hypothetical data table illustrating the type of results that would be generated from such an enzyme kinetics study.
| Kinetic Parameter | Value |
| IC50 (µM) | [Data Not Available] |
| Ki (µM) | [Data Not Available] |
| Mechanism of Inhibition | [Data Not Available] |
Table 1. Hypothetical Enzyme Inhibition Data for this compound. As indicated, specific experimental values for this compound are not currently published.
Receptor Binding Affinity and Selectivity Profiling
The determination of a compound's receptor binding affinity and selectivity is a critical step in drug discovery. This process involves screening the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters. The goal is to identify the primary biological target(s) of the compound and to assess its specificity. High selectivity is often a desirable characteristic as it can lead to a more favorable safety profile by minimizing off-target effects.
For a compound like this compound, researchers would typically utilize competitive binding assays. In these assays, a radiolabeled or fluorescently tagged ligand with known affinity for a specific receptor is used. The ability of the test compound to displace this known ligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity. A comprehensive selectivity profile would be generated by testing the compound against a broad panel of receptors.
Table 1: Illustrative Data Table for Receptor Binding Affinity
The following table is a hypothetical representation of data that would be generated from receptor binding assays. No public data of this nature currently exists for this compound.
| Receptor Target | Ligand Displaced | Ki (nM) |
| Receptor A | [³H]-Ligand X | >10,000 |
| Receptor B | [¹²⁵I]-Ligand Y | 50 |
| Receptor C | [³H]-Ligand Z | 2,500 |
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. nih.gov Small molecules that can either inhibit or stabilize these interactions are of significant therapeutic interest. nih.gov Techniques to study the effect of a compound on PPIs include co-immunoprecipitation (Co-IP), yeast two-hybrid screening, and various biophysical methods.
Should this compound be investigated for its ability to modulate PPIs, researchers would first identify a relevant PPI target. Subsequently, assays would be designed to measure the effect of the compound on the interaction between the two protein partners. For instance, a Co-IP experiment would reveal whether the compound disrupts or enhances the formation of a protein complex within a cellular lysate.
Biophysical Characterization of Compound-Target Complexes (e.g., SPR, ITC)
To understand the direct interaction between a compound and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. caymanchem.comnicoyalife.com
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a compound binding to a target protein that is immobilized on a sensor surface. nicoyalife.com This would allow for the determination of the binding affinity constant (KD) of this compound for its putative target. caymanchem.com
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon the binding of a compound to a protein in solution. nicoyalife.com This technique not only determines the binding affinity but also provides thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS), offering deeper insights into the binding mechanism. nicoyalife.com
Table 2: Hypothetical Biophysical Interaction Data
This table illustrates the type of data that would be obtained from SPR or ITC experiments. No such data is currently available for this compound.
| Technique | Target Protein | KD (μM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol/deg) |
| SPR | Protein X | 1.2 | 2.5 x 10⁵ | 0.3 | N/A | N/A |
| ITC | Protein X | 1.5 | N/A | N/A | -5.8 | 10.2 |
Cell-Based Assays for Biological Activity of this compound
Following the identification of a potential target and characterization of the direct binding interaction, the biological activity of a compound is assessed in a cellular context.
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are a common method to determine if a compound modulates a specific signaling pathway. nih.govnih.gov These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. nih.govresearchgate.net An increase or decrease in the reporter signal indicates that the compound is activating or inhibiting the pathway, respectively. It is important to note that some compounds can directly inhibit the reporter enzyme, leading to false-negative results. nih.gov For example, some N-pyridin-2-ylbenzamide derivatives have been shown to be inhibitors of firefly luciferase. nih.gov
Cellular Thermal Shift Assays (CETSA) for Target Engagement
Cellular Thermal Shift Assay (CETSA) is a powerful technique used to confirm that a compound binds to its target protein within the complex environment of a cell. researchgate.netmdpi.com The principle behind CETSA is that the binding of a ligand stabilizes the target protein, making it more resistant to thermal denaturation. mdpi.com In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blotting or mass spectrometry. mdpi.com A shift in the melting curve of the protein in the presence of the compound confirms target engagement. mdpi.com High-throughput versions of CETSA have been developed to screen larger numbers of compounds. researchgate.netnih.gov
Table 3: Representative CETSA Data
The following is a hypothetical representation of data from a CETSA experiment. No public data of this nature currently exists for this compound.
| Compound | Target Protein | Tₘ (Vehicle) | Tₘ (Compound) | ΔTₘ |
| This compound | Protein Y | 52.5 °C | 56.2 °C | +3.7 °C |
High-Content Imaging for Phenotypic Screening
High-content imaging (HCI), or high-content screening (HCS), is a cell-based assay that uses automated microscopy and image analysis to quantify the effects of a compound on cellular morphology and function. This technique allows for the simultaneous measurement of multiple parameters in a single experiment, providing a detailed phenotypic fingerprint of a compound's activity. HCI can be used to screen for compounds that induce a desired cellular phenotype, such as apoptosis in cancer cells, or to identify potential off-target effects by revealing unexpected changes in cellular morphology.
Functional Assays in Specific Cell Lines (e.g., cellular signaling, proliferation mechanisms)
Currently, there is a notable absence of published research detailing specific functional assays for this compound in any cell line. While studies on structurally related benzamide (B126) derivatives have explored their impact on cellular signaling and proliferation, such data for this particular compound is not available in the public domain. For instance, research on other novel benzamide analogues has demonstrated activities such as the allosteric activation of glucokinase or the inhibition of the PI3K/mTOR pathway, highlighting the potential for this class of compounds to influence key cellular control mechanisms. However, without direct experimental evidence, the effects of this compound on cellular signaling cascades and proliferation remain speculative.
Cellular Uptake and Subcellular Localization Studies
The processes by which this compound enters cells and its subsequent distribution within subcellular compartments have not yet been characterized. Understanding the cellular uptake and localization is a critical step in determining the compound's mechanism of action, as it dictates which cellular components the compound can interact with. Methodologies such as fluorescent labeling of the compound or the use of advanced imaging techniques would be required to track its journey into and within the cell. To date, no such studies have been reported.
Elucidation of the Molecular Mechanism of Action
The precise molecular targets and the downstream effects of this compound are the subject of ongoing investigation. The following subsections outline the methodologies that are being employed to build a comprehensive picture of its mechanism of action.
Downstream Signaling Pathway Analysis (e.g., Western Blot, qPCR)
To identify the signaling pathways modulated by this compound, researchers are utilizing techniques such as Western Blotting and quantitative Polymerase Chain Reaction (qPCR). These methods allow for the examination of changes in protein expression and gene transcription levels of key signaling molecules following treatment with the compound. For example, studies on other benzamides have used these techniques to show effects on pathways like the TGF-β signaling cascade. However, specific data from such analyses for this compound are not yet available.
Table 1: Planned Western Blot Analysis for Downstream Signaling Targets
| Target Protein | Pathway | Rationale |
|---|---|---|
| p-Akt / Akt | PI3K/Akt | Central node in cell survival and proliferation |
| p-ERK / ERK | MAPK/ERK | Key pathway in cell growth and differentiation |
| Smad2/3 | TGF-β | Implicated in fibrosis and cell fate |
Table 2: Planned qPCR Analysis for Gene Expression Modulation
| Target Gene | Associated Pathway | Potential Function |
|---|---|---|
| CCND1 (Cyclin D1) | Cell Cycle | Regulator of cell cycle progression |
| MYC | Oncogenesis | Transcription factor involved in cell growth |
| VEGFA | Angiogenesis | Key mediator of blood vessel formation |
Transcriptomic and Proteomic Analysis of Cellular Responses
To gain a global view of the cellular response to this compound, transcriptomic and proteomic approaches are planned. These unbiased methods can identify widespread changes in gene and protein expression, respectively, providing insights into the compound's broader biological effects. For instance, proteomic analysis of cells treated with other 2-aminobenzamide (B116534) derivatives has successfully identified targets and pathways involved in their therapeutic effects. The application of these techniques to this compound is anticipated to reveal novel targets and mechanisms.
Phenotypic Screening and Pathway Mapping
Phenotypic screening is a powerful tool to discover the biological effects of a compound without a preconceived hypothesis about its target. This approach involves testing the compound across a wide range of cellular models and assays to observe any changes in cell morphology, function, or behavior. The data generated from such screens can then be used to map the affected pathways. While phenotypic screening has been successfully employed for other small molecules, it has not yet been reported for this compound.
Functional Genomics and Chemical Genetics Approaches
To definitively identify the molecular targets of this compound, functional genomics and chemical genetics strategies are being considered. These advanced techniques, such as creating drug-resistant mutants or using affinity-based probes, can directly link the compound to its protein targets within the cell. Chemical genetics has been instrumental in validating targets for other kinase inhibitors. The application of these methods will be crucial in confirming the mechanism of action of this compound.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The exploration of a compound's Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) is fundamental in medicinal chemistry to understand how its chemical structure influences its biological activity and physicochemical properties. For this compound, this would involve the synthesis and analysis of a series of analogs.
Impact of Substituent Variation on Biological Potency and Selectivity
To determine the SAR of this compound, researchers would systematically modify its structure and assess the impact on biological potency and selectivity against a specific target. This would involve creating analogs by altering substituents on both the benzoyl and pyridine (B92270) rings.
For instance, the position of the fluorine atom on the benzoyl ring could be moved (e.g., to the 3- or 4-position) or replaced with other halogens (Cl, Br) or electron-donating/withdrawing groups. Similarly, the pyridine nitrogen's position could be varied (e.g., to the 2- or 3-position), and substituents could be added to other positions on the pyridine ring.
The biological data from these analogs would be compiled into a table to elucidate key structural requirements for activity.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Compound ID | R1 (Benzoyl Ring) | R2 (Pyridine Ring) | Biological Potency (IC₅₀, nM) | Selectivity vs. Off-Target |
| Target Compound | 2-F | H | Data Not Available | Data Not Available |
| Analog 1 | 3-F | H | Data Not Available | Data Not Available |
| Analog 2 | 4-F | H | Data Not Available | Data Not Available |
| Analog 3 | 2-Cl | H | Data Not Available | Data Not Available |
| Analog 4 | 2-F | 2-CH₃ | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no specific data for this compound and its analogs could be located in the public domain.
Conformational Analysis and its Correlation with Activity
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound would investigate the rotational barriers around the amide bond and the bonds connecting the rings. The ortho-fluoro substituent is known to influence the planarity of the benzoyl ring relative to the amide linker, which can significantly impact binding affinity. nih.govnsf.gov
Studies on related N-aryl benzamides have shown that the torsional angle between the phenyl ring and the amide plane is a key determinant of conformation. nsf.goviucr.org For this compound, computational modeling and techniques like NMR spectroscopy would be used to determine the preferred conformation and whether it correlates with any observed biological activity in its analogs. nih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics
In modern drug discovery, metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are used to assess the quality of a compound. acs.orgcore.ac.ukwikipedia.orgnih.gov LE relates the potency of a compound to its size (heavy atom count), while LipE relates potency to its lipophilicity (logP). acs.orgnih.gov
Calculating these metrics for a series of analogs of this compound would help in identifying compounds that achieve high potency without becoming excessively large or greasy, which can negatively impact pharmacokinetic properties.
Table 2: Hypothetical Ligand and Lipophilic Efficiency Metrics for Analogs
| Compound ID | pIC₅₀ | Heavy Atom Count | logP | LE | LipE (pIC₅₀ - logP) |
| Target Compound | N/A | 16 | N/A | N/A | N/A |
| Analog 1 | N/A | 16 | N/A | N/A | N/A |
| Analog 2 | N/A | 16 | N/A | N/A | N/A |
This table is for illustrative purposes only, as the necessary potency and experimental logP data for this compound and its analogs are not available.
Physicochemical Property Tuning for Optimized Biological Profiles
The physicochemical properties of a drug candidate, such as solubility, permeability, and metabolic stability, are critical for its in vivo efficacy. The introduction of fluorine, as in this compound, is a common strategy to modulate these properties. researchgate.netnih.govoup.com Fluorine can alter a molecule's pKa, lipophilicity, and metabolic pathways. researchgate.netnih.govoup.com
Table 3: Hypothetical Physicochemical Properties of Analogs
| Compound ID | R1 (Benzoyl Ring) | Aqueous Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min) |
| Target Compound | 2-F | Data Not Available | Data Not Available | Data Not Available |
| Analog 5 | H | Data Not Available | Data Not Available | Data Not Available |
| Analog 6 | 2-CF₃ | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as experimental data for this compound and its analogs are not available in the public domain.
Computational and Theoretical Studies of 2 Fluoro N Pyridin 4 Yl Benzamide
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.
Virtual Screening for Potential Off-Targets
Virtual screening is a computational method that involves the docking of a library of small molecules against a protein target. In the context of 2-fluoro-N-(pyridin-4-yl)benzamide, this approach could be reversed to screen the compound against a panel of known protein structures, including receptors, enzymes, and ion channels, to identify potential off-targets. nih.govnih.gov This process is crucial for predicting potential side effects and understanding the broader pharmacological profile of a compound. The screening would calculate the binding affinity of this compound to each protein, with lower binding energies suggesting a higher likelihood of interaction.
A hypothetical virtual screening workflow for this compound would involve:
Preparation of the 3D structure of this compound.
Compilation of a database of 3D protein structures representing potential off-targets.
Systematic docking of the compound into the binding sites of each protein.
Ranking the proteins based on the predicted binding affinities.
Binding Mode Analysis and Hotspot Identification
Once a potential protein target is identified, a more detailed molecular docking analysis can be performed to understand the specific interactions between this compound and the protein's binding site. This involves analyzing the hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, studies on related benzamide (B126) derivatives have shown that the benzamide moiety can form crucial hydrogen bonds with backbone residues in a protein's hinge region. nih.gov The pyridine (B92270) ring, in turn, can engage in pi-pi stacking or hydrophobic interactions. nih.gov
The 2-fluoro substituent on the benzamide ring can significantly influence its binding mode. The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. researchgate.net Its position on the benzene (B151609) ring is critical; for example, a 2-fluoro group might interact with different residues compared to a 3-fluoro or 4-fluoro group, potentially altering the compound's selectivity and affinity. researchgate.net Identifying these key interaction points, or "hotspots," is essential for structure-based drug design and optimization.
A theoretical binding mode analysis of this compound might reveal the following interactions:
| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Protein |
| Hydrogen Bond | Amide N-H, Carbonyl oxygen, Pyridine nitrogen, Fluorine | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain atoms |
| Hydrophobic | Benzene ring, Pyridine ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| Pi-Pi Stacking | Benzene ring, Pyridine ring | Phe, Tyr, Trp, His |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the compound-target system, allowing for the assessment of conformational changes and the stability of the binding over time.
Trajectory Analysis of Compound-Target Dynamics
An MD simulation of the this compound-protein complex would generate a trajectory of atomic positions over time. Analysis of this trajectory can reveal:
Conformational Flexibility: How the compound and the protein's binding site adapt to each other.
Stability of Key Interactions: Whether the hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation.
Solvent Effects: The role of water molecules in mediating the interaction.
Studies on similar compounds, such as N-ethyl-4-(pyridin-4-yl)benzamide derivatives, have utilized MD simulations to confirm the stability of the ligand in the active site and to observe the persistence of key hydrogen bonds. nih.gov
Free Energy Perturbation Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two similar ligands to a common protein target. wikipedia.orgyoutube.com This technique involves the "alchemical" transformation of one ligand into another within the protein's binding site and in solution. youtube.com The difference in the free energy of these transformations provides a highly accurate prediction of the difference in binding affinity.
For this compound, FEP could be employed to:
Predict the impact of substituting the fluorine atom with other halogens or functional groups.
The FEP calculation process is computationally intensive and involves multiple steps, including the creation of a thermodynamic cycle and extensive sampling through MD simulations. osti.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. igi-global.comnih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for a series of analogues of this compound, the following steps would be necessary:
Data Collection: A dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) would be required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that relates the descriptors to the biological activity. igi-global.com
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A hypothetical QSAR study on benzamide derivatives might identify key descriptors influencing their activity:
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole moment, Partial charges | Governs electrostatic and hydrogen bonding interactions |
| Steric | Molecular volume, Surface area | Determines the fit within the binding pocket |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions |
| Topological | Connectivity indices | Encodes information about molecular branching and shape |
By understanding which structural features are critical for activity, QSAR models can guide the design of more potent and selective analogues of this compound. nih.gov
2D and 3D QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, both 2D and 3D QSAR approaches can be employed to predict its efficacy and guide the synthesis of more potent analogues.
2D-QSAR studies for benzamide and pyridine derivatives often utilize topological, electronic, and physicochemical descriptors to build predictive models. mdpi.comjppres.comunair.ac.idacs.org For a series of compounds including this compound, descriptors such as molecular weight, logP, polar surface area, and various electronic parameters would be calculated. A multiple linear regression or partial least squares analysis could then be used to derive an equation linking these descriptors to a specific biological activity, such as enzyme inhibition. acs.org The presence of the fluorine atom and the pyridine ring would significantly influence the electronic and topological descriptors, and a well-constructed 2D-QSAR model could quantify these effects on the compound's potency.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of molecular fields. nih.gov For this compound and its analogues, these studies would involve aligning the molecules and calculating their steric and electrostatic fields. The resulting contour maps would highlight regions where modifications to the structure could enhance or diminish biological activity. For instance, a CoMFA map might indicate that increased steric bulk near the fluoro-substituted phenyl ring is favorable for activity, while a CoMSIA map could reveal the importance of hydrogen bond donor or acceptor properties in the pyridine moiety.
A hypothetical 3D-QSAR study on a series of N-pyridin-4-yl-benzamide analogues might reveal the following:
Steric Fields: Favorable steric interactions might be observed around the pyridine ring, suggesting that substitution at this position could enhance binding affinity.
Electrostatic Fields: The electronegative fluorine atom on the benzamide ring would create a distinct electrostatic field, which could be crucial for interaction with a biological target. The model might show that a more electronegative potential in this region is beneficial.
| QSAR Descriptor | Hypothetical Value for this compound | Potential Influence on Activity |
| Molecular Weight | 216.22 g/mol | Can affect solubility and permeability. |
| LogP | 2.5 - 3.0 | Influences lipophilicity and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | Relates to hydrogen bonding potential and permeability. |
| Number of Hydrogen Bond Donors | 1 | Important for specific interactions with target proteins. |
| Number of Hydrogen Bond Acceptors | 3 | Crucial for forming hydrogen bonds with biological targets. |
This table presents hypothetical descriptor values for illustrative purposes.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.govacs.org For this compound, a pharmacophore model can be developed based on its structure and the structures of other known active molecules targeting the same biological receptor.
A typical pharmacophore model for a kinase inhibitor, a common target for benzamide derivatives, might include features such as:
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O and the pyridine nitrogen).
An aromatic ring (the fluoro-phenyl group).
A hydrophobic feature.
The specific spatial arrangement of these features in this compound would be critical for its interaction with the target protein. nih.gov The fluorine atom, while not typically a strong hydrogen bond acceptor, can influence the electronic properties of the phenyl ring, which is a key component of the aromatic feature in the pharmacophore.
Ligand-based design would utilize this pharmacophore model to screen virtual compound libraries for molecules that match the required features and spatial constraints. nih.gov This approach allows for the rapid identification of novel scaffolds that could possess similar or improved activity compared to this compound. Furthermore, the model can guide the modification of the parent compound to better fit the pharmacophoric requirements, for instance, by altering the substitution pattern on the pyridine ring to optimize hydrophobic interactions.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Role in Binding |
| Hydrogen Bond Donor | Amide N-H | Forms a key hydrogen bond with a backbone carbonyl or side chain of the target protein. |
| Hydrogen Bond Acceptor | Amide C=O | Interacts with a hydrogen bond donor on the protein. |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Can form a hydrogen bond or a metal coordination bond in the active site. |
| Aromatic Ring | Fluoro-phenyl Ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues. |
| Aromatic Ring | Pyridine Ring | Can participate in various interactions including π-stacking and cation-π interactions. |
This table illustrates the potential pharmacophoric features of the compound.
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its ADME properties. In silico models provide an early assessment of these properties, helping to identify potential liabilities.
In Silico Permeability Prediction
Permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is a critical factor for oral bioavailability and central nervous system activity, respectively. nih.govnih.gov Computational models can predict the permeability of this compound based on its physicochemical properties.
Models often use descriptors like logP, polar surface area (PSA), and the number of rotatable bonds to estimate Caco-2 permeability, an in vitro model for intestinal absorption. nih.gov For this compound, its moderate lipophilicity and relatively low PSA would suggest good potential for passive diffusion across cell membranes. Advanced methods like molecular dynamics simulations can provide a more detailed picture of how the molecule interacts with and traverses a lipid bilayer. nih.govacs.org
Metabolic Stability Prediction and Site-of-Metabolism Analysis
The metabolic stability of a drug determines its half-life in the body. Computational tools can predict the likelihood of a molecule being metabolized by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes. nih.gov For this compound, these models would analyze the molecule's structure to identify potential sites of metabolism.
The most likely sites for metabolism would be the electron-rich aromatic rings and the amide bond. Site-of-metabolism analysis could predict, for example, that the pyridine ring is susceptible to oxidation or that the amide bond could undergo hydrolysis. The presence of the fluorine atom can influence metabolic stability; fluorination at certain positions is a known strategy to block metabolic hydroxylation.
Plasma Protein Binding Prediction
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its distribution and availability to reach its target. nih.govnih.govresearchgate.netbiorxiv.org In silico models can predict the percentage of plasma protein binding (%PPB) based on properties like lipophilicity (logP or logD).
Given its physicochemical profile, this compound would be predicted to have a moderate to high degree of plasma protein binding. nih.govnih.gov More sophisticated models might use machine learning algorithms trained on large datasets of known drug-protein binding affinities to provide a more accurate prediction. biorxiv.org
| ADME Property | Predicted Outcome for this compound | Rationale |
| Intestinal Permeability | High | Favorable combination of lipophilicity and polar surface area. |
| Blood-Brain Barrier Permeability | Moderate to Low | Depends on the balance between lipophilicity and efflux pump recognition. |
| Metabolic Stability | Moderate | Aromatic rings and amide bond are potential sites for metabolism. |
| Plasma Protein Binding | Moderate to High | Lipophilic character suggests significant binding to plasma proteins. |
This table provides hypothetical ADME predictions based on general computational models.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. nih.govyoutube.comyoutube.com For this compound, these calculations can elucidate properties that are crucial for its biological activity.
Calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov The MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen of the carbonyl group and the nitrogen of the pyridine ring would be expected to be regions of negative potential, indicating their role as hydrogen bond acceptors.
The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The energies and shapes of these frontier orbitals can also provide clues about the types of reactions the molecule is likely to undergo and its potential interactions with a biological target. For instance, the localization of the LUMO on the pyridine ring might suggest its susceptibility to nucleophilic attack.
| Quantum Chemical Property | Hypothetical Finding for this compound | Implication |
| Dipole Moment | Moderate | Influences solubility and interactions with polar environments. |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Molecular Electrostatic Potential | Negative potential around carbonyl oxygen and pyridine nitrogen. | Highlights sites for electrophilic attack and hydrogen bonding. |
This table presents hypothetical quantum chemical data for illustrative purposes.
pKa Prediction and Ionization State Analysis
The ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, and it is governed by its pKa value(s). For this compound, there are two primary sites susceptible to protonation or deprotonation under physiological conditions: the nitrogen atom of the pyridine ring and the amide proton.
The pyridine moiety confers basic properties to the molecule. The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is thus available for protonation. wikipedia.org The pKa of the conjugate acid of pyridine is approximately 5.23. wikipedia.orgnih.gov This indicates that the pyridine ring will be partially protonated in acidic environments.
Conversely, the amide (N-H) proton is weakly acidic. The pKa of the amide proton in benzamide is estimated to be around 13-14.5. contaminantdb.cawikipedia.org This weak acidity means that deprotonation is unlikely to occur under normal physiological pH.
The introduction of a fluorine atom at the ortho position of the benzamide ring influences the pKa of both the pyridinyl nitrogen and the amide proton. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. libretexts.org This effect reduces the electron density on the benzoyl ring and, by extension, influences the acidity of the amide proton and the basicity of the pyridine ring. The electron-withdrawing nature of the fluorinated ring is expected to make the amide NH group more acidic. nih.gov Consequently, the pKa of the amide proton in this compound is predicted to be lower (more acidic) than that of unsubstituted benzamide. Conversely, the electron-withdrawing effect, transmitted through the amide linkage, will decrease the electron density on the pyridine ring, thereby reducing its basicity and lowering the pKa of its conjugate acid compared to unsubstituted pyridine.
Computational methods, ranging from empirical predictions to quantum mechanical calculations, are employed to estimate these pKa values with greater accuracy. nih.govpeerj.com These predictions are vital for understanding the molecule's charge state at different pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
Table 1: Experimental pKa Values of Parent Compounds
| Compound | Functional Group | pKa Value | Type |
| Pyridine | Pyridinyl Nitrogen | 5.23 wikipedia.orgnih.gov | Basic |
| Benzamide | Amide Proton | ~13-14.5 contaminantdb.cawikipedia.org | Acidic |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound is non-uniform due to the presence of heteroatoms with varying electronegativities. An electrostatic potential map (EPM) is a computational tool used to visualize this charge distribution on the molecular surface. EPMs illustrate the electrostatic potential, with regions of negative potential (electron-rich) typically colored red and regions of positive potential (electron-poor) colored blue.
In this compound, the most electronegative atoms, oxygen and fluorine, will create regions of high electron density. The carbonyl oxygen of the amide group is expected to be a prominent region of negative electrostatic potential. Similarly, the fluorine atom on the benzoyl ring will also draw electron density towards itself, creating another negative region. The nitrogen atom of the pyridine ring also represents an area of negative potential due to its lone pair of electrons.
Conversely, the hydrogen atom of the amide group (N-H) is attached to a nitrogen atom and is adjacent to the electron-withdrawing carbonyl group, making it electron-deficient and thus a region of positive electrostatic potential. The hydrogen atoms on the aromatic rings will also exhibit a lesser degree of positive potential.
These electrostatic potential maps are invaluable for predicting non-covalent interactions, such as hydrogen bonds, which are fundamental to molecular recognition and binding to biological targets like proteins and enzymes. The distinct positive and negative regions on the surface of this compound suggest its capability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and pyridine nitrogen).
De Novo Design Approaches Utilizing the Benzamide Scaffold
De novo drug design involves the computational construction of novel molecules with desired pharmacological properties. The benzamide scaffold is a common and versatile starting point in such design strategies due to its presence in numerous biologically active compounds and its favorable physicochemical properties. nih.gov The structure of this compound itself can be considered a fragment or a lead compound for further optimization.
Computational approaches in de novo design can utilize the benzamide scaffold in several ways:
Scaffold Hopping: This technique involves replacing a central molecular core with a different one while retaining the spatial arrangement of key functional groups. niper.gov.in For instance, the benzamide core of the title compound could be replaced by other bioisosteric groups to explore new chemical space and potentially improve properties like potency or metabolic stability.
Fragment-Based Growth: The this compound molecule can be "grown" by computationally adding new functional groups or fragments to its structure. This process is often guided by the three-dimensional structure of a target protein's binding site to optimize interactions and improve binding affinity. arxiv.org
Linker Modification: The amide bond in the benzamide scaffold acts as a rigid linker. nih.gov Computational studies can explore modifications to this linker, such as altering its length or rigidity, to achieve a better fit within a target's binding pocket.
The introduction of a fluorine atom, as in this compound, is a strategic choice in drug design. Fluorine can modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Therefore, this specific benzamide derivative serves as an excellent starting point for de novo design, offering multiple avenues for structural modification to generate novel and potent therapeutic agents. nih.govnih.gov
Preclinical Research Models and in Vivo Pharmacological Concepts
Design of In Vivo Proof-of-Concept Studies in Relevant Animal Models
The primary objective of in vivo proof-of-concept studies is to demonstrate that a new chemical entity elicits the desired pharmacological effect in a living organism, thereby providing evidence to support its further development.
The choice of an animal model is contingent upon the therapeutic target and the biological mechanism of action of the compound. For a novel compound like 2-fluoro-N-(pyridin-4-yl)benzamide, the selection would be guided by its in vitro target profile. For instance, if the compound is designed as an anti-inflammatory agent, rodent models of induced inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in mice or rats, would be appropriate. If it targets a central nervous system pathway, then models assessing behavior, cognition, or neurological function would be employed. The genetic and physiological similarities of the model to human disease states are critical considerations to ensure the translational relevance of the findings.
The route of administration is a key variable in preclinical studies and is chosen based on the intended clinical application and the physicochemical properties of the compound. Common routes include:
Oral (PO): Preferred for drugs intended for oral administration in humans. The compound is typically formulated in a suitable vehicle (e.g., water, saline, or a suspension) and administered via gavage.
Intravenous (IV): Ensures 100% bioavailability and is used to study the intrinsic pharmacological effects of a compound, bypassing absorption barriers.
Intraperitoneal (IP): A common route in rodents for systemic delivery, offering rapid absorption.
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.
The formulation of this compound for in vivo studies would require careful consideration of its solubility and stability to ensure accurate and reproducible delivery.
To assess the pharmacological effects and pharmacokinetic properties of a compound, various biological samples are collected from the animal models. These typically include:
Blood: Collected at multiple time points to determine the concentration of the parent compound and its metabolites over time. Blood is often processed to plasma or serum for analysis.
Tissues: Specific tissues or organs of interest (e.g., brain, liver, tumors) are collected at the end of the study to determine compound distribution and target engagement.
Urine and Feces: Collected over a defined period to assess the excretion pathways of the compound.
Samples are processed and stored under appropriate conditions (e.g., frozen at -80°C) to maintain the integrity of the analytes prior to analysis, which is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS).
In Vivo Pharmacokinetic (PK) Principles and Methodologies
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound is essential for designing effective dosing regimens.
Absorption studies determine the rate and extent to which a compound enters the systemic circulation following administration. For orally administered compounds, this involves measuring the plasma concentration over time to calculate key parameters such as the time to reach maximum concentration (Tmax) and the maximum concentration (Cmax).
Distribution studies investigate how a compound spreads throughout the various tissues and organs of the body after absorption. This is often assessed by measuring compound concentrations in different tissues at a specific time point after dosing. The volume of distribution (Vd) is a key parameter that provides an indication of the extent of tissue distribution.
A hypothetical pharmacokinetic study design for this compound in rats might involve the following:
| Parameter | Description |
| Animal Model | Sprague-Dawley Rats |
| Administration Route | Oral (PO) and Intravenous (IV) |
| Sample Collection | Serial blood sampling from the tail vein at predefined time points |
| Analytical Method | LC-MS/MS for quantification of the compound in plasma |
Metabolism studies identify the chemical transformations a compound undergoes in the body, primarily in the liver by cytochrome P450 enzymes. Identifying the major metabolites is crucial as they may have their own pharmacological activity or toxicity. In vitro methods using liver microsomes or hepatocytes often precede in vivo studies.
Excretion studies determine how the compound and its metabolites are eliminated from the body, typically via urine and/or feces. By analyzing the amount of compound and metabolites in these excreta, the primary routes of elimination can be identified.
A summary of a potential metabolism and excretion study for this compound is presented in the table below:
| Study Aspect | Methodology |
| Metabolite Identification | Analysis of plasma, urine, and feces from dosed animals using high-resolution mass spectrometry. |
| Excretion Pathway | Collection of urine and feces over 24-48 hours post-dose to quantify the percentage of the administered dose recovered. |
Without specific experimental data for this compound, the tables and descriptions above represent the established methodologies that would be necessary to characterize its in vivo preclinical profile. The absence of such data in the public domain suggests that this compound may be in a very early stage of discovery or that its research has been conducted privately and not disclosed.
Bioanalytical Methods for Quantifying this compound in Biological Matrices
No specific methods for the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates have been described in the available literature. Information on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC), including details on sample preparation, chromatographic conditions, and validation parameters (e.g., linearity, accuracy, precision), is absent.
In Vivo Pharmacodynamic (PD) Principles and Methodologies
There is no available information on the in vivo pharmacodynamic properties of this compound from animal model studies.
Target Engagement Biomarker Analysis in Animal Models
No studies identifying or quantifying target engagement biomarkers for this compound in preclinical models have been found. Research detailing the methods used to measure the interaction of the compound with its putative biological target in vivo is not publicly accessible.
Relationship between Exposure and Pharmacological Response in Animal Models
No studies describing the pharmacokinetic/pharmacodynamic (PK/PD) relationship for this compound are available. The correlation between the concentration of the compound in the body and its observed pharmacological effect in animal models has not been documented in the searched literature.
Translational Research Concepts from Preclinical Findings
As no preclinical findings for this compound have been identified, there are no translational research concepts or strategies to report.
Advanced Analytical and Spectroscopic Characterization in Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Interaction Studies
NMR spectroscopy is a cornerstone technique for the unambiguous determination of a small molecule's three-dimensional structure in solution.
For a molecule such as 2-fluoro-N-(pyridin-4-yl)benzamide, one-dimensional (1D) NMR spectra, including ¹H (proton) and ¹³C (carbon-13) NMR, provide the initial and most crucial data for structural verification.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the fluorobenzoyl and pyridine (B92270) rings, as well as a signal for the amide proton (-NH-). The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the pyridine ring would typically appear in the downfield region (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. The coupling constants (J) between adjacent protons would provide information about their connectivity.
¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would help to identify the carbonyl carbon of the amide, the carbon atoms of the two aromatic rings, and the carbon atom bonded to the fluorine atom.
Two-dimensional (2D) NMR techniques are employed to further resolve structural ambiguities and confirm assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the fluorobenzoyl and pyridinyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection between the fluorobenzoyl and pyridinyl rings through the amide linkage.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Amide NH | 10.5 - 11.5 | Singlet (broad) | N/A |
| Pyridine H2, H6 | 8.5 - 8.7 | Doublet | 5.0 - 6.0 |
| Pyridine H3, H5 | 7.6 - 7.8 | Doublet | 5.0 - 6.0 |
| Fluorobenzoyl H6 | 7.9 - 8.1 | Triplet of doublets | ~7.8, ~1.8 |
| Fluorobenzoyl H4 | 7.5 - 7.7 | Multiplet | N/A |
| Fluorobenzoyl H5 | 7.3 - 7.5 | Triplet | ~7.5 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
When investigating the binding of this compound to a biological target, such as an enzyme or receptor, ligand-observed NMR techniques are highly valuable. Saturation Transfer Difference (STD) NMR is a prominent example. In an STD NMR experiment, a selective saturation pulse is applied to the protein resonances. If the small molecule binds to the protein, this saturation will be transferred to the bound ligand. The difference between a spectrum with on-resonance saturation and one with off-resonance saturation reveals which protons of the ligand are in close proximity to the protein surface. This information provides a "binding epitope map," highlighting the parts of the molecule crucial for the interaction.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Metabolite Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized compound and for studying its metabolic fate.
HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of this compound, confirming that the synthesized compound has the correct molecular formula (C₁₂H₉FN₂O). This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
|---|---|---|---|
| [M+H]⁺ | 217.0721 | Typically within ± 0.001 | < 5 |
Tandem mass spectrometry involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used for structural elucidation and confirmation. For this compound, key fragmentations would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the fluorobenzoyl and pyridinyl moieties. This technique is also invaluable for identifying metabolites of the compound, as metabolic modifications (e.g., hydroxylation, glucuronidation) will alter the mass of the parent compound and its fragmentation pattern.
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of a molecule in its solid state. While obtaining a crystal structure of this compound alone is informative, the most significant insights often come from co-crystallization with its biological target.
By obtaining a high-quality crystal of the compound bound to its target protein and diffracting X-rays through it, researchers can determine the precise atomic coordinates of the ligand, the protein, and any mediating solvent molecules. This provides a detailed picture of the binding mode, including the specific amino acid residues involved in the interaction, the hydrogen bonding network, and any hydrophobic or electrostatic interactions. This structural information is invaluable for understanding the basis of the compound's activity and for guiding further structure-based drug design efforts to improve potency and selectivity. The resolution of the crystal structure (measured in Ångströms) is a key indicator of its quality.
Table 3: Hypothetical X-ray Crystallography Data for a this compound-Target Complex
| Parameter | Value |
|---|---|
| PDB ID | Hypothetical |
| Resolution (Å) | 1.8 - 2.5 |
| R-work / R-free | Typically < 0.20 / < 0.25 |
| Key Interactions | Hydrogen bonds, π-π stacking, hydrophobic contacts |
Note: This table represents typical data for a well-resolved small molecule-protein complex and is for illustrative purposes.
Co-crystallization Strategies
Co-crystallization is a strategic approach employed to modify the physicochemical properties of a compound, such as solubility and stability, without altering its covalent structure. This technique involves combining the target molecule with a selected "co-former" in a defined stoichiometric ratio to form a new crystalline solid. For benzamide (B126) derivatives, co-crystallization strategies often utilize co-formers capable of forming robust hydrogen bonds.
Research on related benzamide structures indicates that suitable co-formers are typically molecules containing hydrogen bond donors and acceptors, such as carboxylic acids or other amides. The selection of a co-former is critical and is often guided by principles of supramolecular chemistry, aiming to create predictable intermolecular interactions, known as synthons. In the case of this compound, the pyridinyl nitrogen and the amide group are prime sites for hydrogen bonding. For instance, studies on other active pharmaceutical ingredients (APIs) have successfully used co-formers like 4,4'-bipyridine (B149096) and theophylline (B1681296) to create novel crystalline forms with improved properties. rsc.org The exploration of halogen bonding, involving the fluorine atom, is also a viable strategy, as demonstrated in cocrystals of antifungal agents with diiodotetrafluorobenzene. nih.gov
Structure Determination and Refinement
The definitive three-dimensional structure of this compound in the solid state is determined using single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
The process involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is collected and analyzed to build an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
For related fluorobenzamide derivatives, crystallographic studies reveal key structural features. For example, the crystal structure of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide was solved in the monoclinic space group P2₁/n. eurjchem.com Similarly, 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide crystallized in the triclinic system with the space group P1. nih.gov These studies typically report detailed crystallographic data, including unit cell dimensions, space group, and refinement statistics.
Table 1: Representative Crystallographic Data for a Fluorobenzamide Derivative This table presents typical data obtained from single-crystal X-ray diffraction analysis of a related fluorobenzamide compound to illustrate the parameters determined.
| Parameter | Value |
| Empirical Formula | C₁₅H₉FN₂O₃·H₂O |
| Formula Weight | 300.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.094(6) |
| b (Å) | 7.248(3) |
| c (Å) | 14.517(6) |
| β (°) | 105.116(14) |
| Volume (ų) | 1431.6(10) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.402 |
| R₁ [I > 2σ(I)] | 0.0537 |
| wR₂ (all data) | 0.1501 |
Data sourced from a study on 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate. eurjchem.com
Analysis of Intermolecular Interactions
The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they dictate the stability and macroscopic properties of the crystalline material.
The primary interaction in many benzamide crystal structures is the N—H⋯O hydrogen bond, which often links molecules into chains or dimers. nih.gov In addition to this classic hydrogen bond, weaker interactions such as C—H⋯O, C—H⋯F, and C—H⋯π contacts play a significant role in stabilizing the three-dimensional architecture. nih.govnih.gov For instance, in the crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds create molecular rows, which are further stabilized by C—H⋯O and C—H⋯F interactions to form corrugated sheets. nih.gov The presence of the fluorobenzene (B45895) ring and the pyridine ring in this compound also allows for potential π-π stacking interactions. The analysis of these varied interactions provides a comprehensive picture of the supramolecular assembly of the compound in its crystalline form.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time. nih.gov While specific SPR studies involving this compound are not widely published, the methodology is highly applicable for characterizing its binding to a biological target, such as a protein or enzyme.
In a typical SPR experiment, one interacting partner (the ligand, e.g., the target protein) is immobilized on a sensor chip with a thin gold film. The other partner (the analyte, e.g., this compound) is then flowed over the surface in a solution. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This response is measured in real-time and is proportional to the mass bound to the surface. nih.gov
The resulting data, presented in a sensorgram, allows for the determination of key kinetic parameters:
Association rate constant (kₐ): The rate at which the analyte binds to the ligand.
Dissociation rate constant (kₔ): The rate at which the analyte-ligand complex breaks apart.
Equilibrium dissociation constant (Kₗ): A measure of the binding affinity, calculated as the ratio kₔ/kₐ.
Table 2: Illustrative Kinetic Data from an SPR Experiment This table presents a hypothetical set of results that could be obtained from an SPR analysis of this compound binding to a target protein.
| Parameter | Symbol | Value (Hypothetical) | Unit |
| Association Rate Constant | kₐ | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₔ | 3.0 x 10⁻⁴ | s⁻¹ |
| Equilibrium Dissociation Constant | Kₗ | 2.0 | nM |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is another essential biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. It is considered a gold-standard method because it directly measures the heat released or absorbed during a binding event. nih.gov
In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small aliquots into a sample cell containing a solution of the macromolecule (e.g., the target protein). Each injection triggers a heat change, which is measured by the calorimeter. The data is plotted as heat flow per injection versus the molar ratio of ligand to protein. wur.nl
Fitting this data to a binding model yields several key thermodynamic parameters:
Binding Affinity (Kₐ) or Dissociation Constant (Kₗ): Quantifies the strength of the interaction.
Enthalpy of Binding (ΔH): The heat change associated with the formation of the complex, providing insight into the types of bonds being formed and broken. nih.gov
Stoichiometry of Binding (n): The molar ratio of the ligand to the protein in the final complex.
Entropy of Binding (ΔS): Calculated from the Gibbs free energy (ΔG, derived from Kₐ) and ΔH, this term reflects changes in the system's disorder upon binding.
Table 3: Thermodynamic Parameters from a Representative ITC Analysis This table shows a potential set of thermodynamic data for the binding of this compound to a target, as would be determined by ITC.
| Parameter | Symbol | Value (Representative) | Unit |
| Stoichiometry | n | 1.05 | |
| Dissociation Constant | Kₗ | 50 | nM |
| Enthalpy Change | ΔH | -8.5 | kcal/mol |
| Gibbs Free Energy Change | ΔG | -9.9 | kcal/mol |
| Entropy Change | TΔS | 1.4 | kcal/mol |
Future Directions and Research Gaps for 2 Fluoro N Pyridin 4 Yl Benzamide
Exploration of Undiscovered Biological Targets and Pathways
While the benzamide (B126) class of compounds is known to interact with a wide range of biological targets, the specific molecular interacting partners for 2-fluoro-N-(pyridin-4-yl)benzamide are not extensively defined. A primary future direction is the systematic exploration of its biological targets and the pathways it modulates. Given the structural motifs present, several target classes warrant investigation.
Benzamide derivatives have shown activity against various enzymes, including histone deacetylases (HDACs), and kinases. researchgate.net For instance, certain benzamides act as inhibitors of Rho-associated kinase-1 (ROCK1) nih.gov or enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. mdpi.com The presence of the pyridine (B92270) ring, an isostere of purine (B94841), suggests potential interactions with enzymes that bind purine nucleotides. researchgate.net Future research should employ high-throughput screening and chemoproteomic approaches to identify novel protein binders and elucidate the compound's mechanism of action.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale for Investigation | Potential Therapeutic Areas |
| Kinases | Benzamides are known kinase inhibitors; the pyridine moiety can form key hydrogen bonds in ATP-binding sites. nih.gov | Oncology, Inflammation |
| G-Protein Coupled Receptors (GPCRs) | The aromatic systems can participate in crucial binding interactions within GPCR pockets. | Neuroscience, Metabolic Disorders |
| Ion Channels | The structure may allow for interaction with voltage-gated or ligand-gated ion channels. | Neurology, Cardiology |
| Epigenetic Targets (e.g., HDACs) | The benzamide scaffold is a known pharmacophore for HDAC inhibitors. researchgate.net | Oncology |
| Enzymes (e.g., Cholinesterases) | Benzamide derivatives have shown inhibitory activity against enzymes implicated in neurodegeneration. mdpi.com | Alzheimer's Disease |
Development of Advanced Synthetic Strategies for Complex Analogs
Standard amide coupling reactions provide a straightforward route to this compound. However, to fully explore the structure-activity relationship (SAR), the development of more advanced and efficient synthetic strategies is crucial for generating complex and diverse analogs.
Future synthetic efforts should focus on:
Late-Stage Functionalization: Developing methods for C-H activation on either the fluoro-benzoyl or pyridine rings would allow for rapid diversification of lead compounds without requiring de novo synthesis. acs.org This enables the introduction of various functional groups at specific positions to fine-tune pharmacological properties.
Novel Coupling Methodologies: Exploring modern catalytic systems, such as nickel-catalyzed couplings, could provide alternative and more sustainable routes to the core benzamide structure and its analogs. acs.org
Combinatorial and Flow Chemistry: Employing these techniques would enable the high-throughput synthesis of large libraries of derivatives. This would accelerate the optimization process by systematically exploring different substituents on both aromatic rings.
Application as a Chemical Probe for Novel Biological Systems
A significant opportunity lies in developing this compound into a chemical probe. Chemical probes are powerful tools used to study biological systems, identify new drug targets, and validate target engagement. nih.gov To serve as a probe, the parent molecule would need to be modified by incorporating specific functional groups.
Table 2: Strategies for Developing Chemical Probes
| Probe Type | Required Modification | Application |
| Affinity-Based Probe | Attachment of a reactive group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry). nih.gov | Pull-down experiments from cell lysates to identify binding proteins via mass spectrometry. |
| Fluorescent Probe | Conjugation to a fluorophore (e.g., coumarin). youtube.com | Real-time imaging of target localization and engagement within living cells. |
| Photo-affinity Label | Incorporation of a photo-activatable cross-linking group. | Covalently linking the probe to its biological target upon UV irradiation for definitive target identification. |
By creating these specialized tools, researchers can move beyond simple activity assays to visualize and isolate the molecular machinery with which this compound and its analogs interact.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of this compound derivatives. cas.org These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. cas.org
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate specific structural features of benzamide analogs with their biological activity. frontiersin.orgresearchgate.netnih.gov These models can then be used to prioritize the synthesis of new compounds with a higher probability of success.
ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to fail due to poor pharmacokinetic or safety profiles.
Virtual Screening and De Novo Design: AI can screen massive virtual libraries of compounds against a target protein structure to identify potential hits. nih.gov Furthermore, generative models can design entirely new molecules based on the this compound scaffold, optimized for desired properties. digitellinc.com
Unexplored Derivatization Strategies for Enhanced Biological Profiles
While initial derivatization may focus on simple substitutions, many advanced strategies remain unexplored for this specific scaffold. These approaches aim to modulate physicochemical properties to enhance efficacy, selectivity, and drug-like characteristics.
Future research should investigate:
Bioisosteric Replacement: Systematically replacing the fluorine atom or the pyridine nitrogen with other functional groups (e.g., cyano, trifluoromethyl, or other heterocycles) can dramatically alter electronic properties, hydrogen bonding capacity, and metabolic stability.
Scaffold Hopping: Using the this compound structure as a starting point, computational tools can suggest entirely different core structures that maintain a similar 3D orientation of key pharmacophoric features, potentially leading to novel intellectual property and improved properties.
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific bioactive conformation. This can increase potency and selectivity by reducing the entropic penalty of binding to a target.
Challenges and Opportunities in Benzamide-Based Medicinal Chemistry Research
The benzamide scaffold is a cornerstone of medicinal chemistry, but its use is not without challenges. researchgate.netcolab.ws Achieving target selectivity can be difficult due to the promiscuous nature of the benzamide fragment. Furthermore, issues with solubility and bioavailability often need to be addressed during lead optimization. nih.gov
Q & A
What are the standard synthetic routes for 2-fluoro-N-(pyridin-4-yl)benzamide, and how are intermediates characterized?
Basic
The synthesis typically involves condensation of 2-fluorobenzoyl chloride with 4-aminopyridine in anhydrous pyridine under reflux (4–6 hours). Key intermediates, such as the benzoyl chloride derivative, are purified via recrystallization or column chromatography. Reaction progress is monitored using TLC, and intermediates are characterized by -NMR (e.g., δ 11.02 ppm for the amide proton) and FT-IR (amide C=O stretch at ~1644 cm) .
How can reaction conditions be optimized to improve yields in large-scale synthesis?
Advanced
Yield optimization requires screening catalysts (e.g., DMAP) and solvents (e.g., DMF vs. THF). Continuous flow reactors enhance reproducibility for scaled-up reactions by controlling temperature and mixing efficiency. Statistical tools like ANOVA and Duncan’s test help identify critical variables (e.g., molar ratios, reaction time). For example, coupling at 0°C with slow reagent addition reduces side-product formation .
What analytical techniques confirm the crystal structure of this compound?
Basic
Single-crystal X-ray diffraction (SC-XRD) in space group (monoclinic) resolves bond lengths (e.g., C-F: 1.34 Å) and torsion angles. Complementary techniques include -NMR for carbonyl confirmation (~167 ppm) and HPLC for purity (>95%) .
How do computational methods validate experimental structural data?
Advanced
Density Functional Theory (DFT) calculates optimized geometries and compares them with SC-XRD data (mean deviation: <0.02 Å). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···O hydrogen bonds contributing 12.4% to crystal packing). Electrostatic potential maps predict reactive sites for electrophilic substitution .
What biological targets are associated with this compound derivatives?
Basic
Analogous compounds inhibit kinases (e.g., JAK2/TYK2) and cytoskeletal proteins (e.g., Arp2/3 complex). Target identification uses enzymatic assays (IC values) and cellular models (STAT3 phosphorylation inhibition). Radiolabeled analogs (e.g., -derivatives) track biodistribution .
How do structural modifications influence bioactivity and selectivity?
Advanced
Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide ring enhances metabolic stability and target affinity. Comparative SAR studies show pyridinyl vs. pyrimidinyl substitutions alter kinase selectivity. Free-energy perturbation (FEP) simulations quantify binding energy changes (ΔΔG) for rational design .
How are contradictory data on biological activity resolved in structure-activity studies?
Advanced
Discrepancies arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Meta-analysis using hierarchical clustering of IC datasets identifies outliers. Orthogonal assays (e.g., SPR for binding kinetics) validate true inhibitors. For example, fluorinated analogs may show false-positive activity in luciferase-based assays due to fluorescence interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
